molecular formula C17H17NOS B605116 1-(1,3-Benzothiazol-2-yl)-1-(2,4-dimethylphenyl)ethanol CAS No. 1253901-26-6

1-(1,3-Benzothiazol-2-yl)-1-(2,4-dimethylphenyl)ethanol

Cat. No. B605116
M. Wt: 283.389
InChI Key: IGSZVEPQZANNAB-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)-1-(2,4-dimethylphenyl)ethanol (BTME) is a synthetic organic compound used in various scientific research applications. This compound has a variety of biological activities, such as anti-inflammatory, anti-oxidative, and anti-cancer effects, and has been studied for its potential therapeutic applications in a variety of diseases. BTME has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other pro-inflammatory mediators. In addition, BTME has been found to have a wide range of biochemical and physiological effects, such as modulating the activity of various enzymes, receptors, and transporters.

Scientific Research Applications

1. Anti-Tubercular Compounds

  • Methods of Application : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
  • Results or Outcomes : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

2. Biological Applications

  • Summary of Application : Benzothiazole and its derivatives have been studied for their biological and pharmacological properties. They have shown various types of biological activities such as antitumor, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic .
  • Methods of Application : The synthesis of fluoro-benzothiazole derivatives was followed by screening for antibacterial, antifungal and anti-inflammatory activity .
  • Results or Outcomes : Benzothiazole-2-thiol derivatives were evaluated effective against cancer causing cell and have also shown anti-proliferative activities on HepG2 and MCF-7 cell line .

5. Antibacterial Agents

  • Summary of Application : Benzothiazole derivatives have shown potential as antibacterial agents. They inhibit various bacterial enzymes like dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
  • Methods of Application : The synthesis of benzothiazole derivatives was followed by screening for antibacterial activity using various bacterial strains .
  • Results or Outcomes : Some benzothiazole derivatives have shown significant antibacterial activity against various bacterial strains .

6. Anticonvulsant Agents

  • Summary of Application : Benzothiazole derivatives have been studied for their potential as anticonvulsant agents .
  • Methods of Application : The synthesis of benzothiazole derivatives was followed by screening for anticonvulsant activity using various methods .
  • Results or Outcomes : Some benzothiazole derivatives have shown significant anticonvulsant activity .

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-1-(2,4-dimethylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NOS/c1-11-8-9-13(12(2)10-11)17(3,19)16-18-14-6-4-5-7-15(14)20-16/h4-10,19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSZVEPQZANNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C2=NC3=CC=CC=C3S2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzothiazol-2-yl)-1-(2,4-dimethylphenyl)ethanol

CAS RN

1253901-26-6
Record name 1253901-26-6
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